3-azido-5-(trifluoromethyl)pyridine
Description
Properties
CAS No. |
118078-63-0 |
|---|---|
Molecular Formula |
C6H3F3N4 |
Molecular Weight |
188.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogen Exchange and Azidation Strategy
This two-step approach involves the introduction of the trifluoromethyl group via halogen exchange, followed by azide substitution at the 3-position.
Step 1: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine
The trifluoromethyl group is introduced using a halogen exchange reaction adapted from the method described in US Patent 4650875A . A trichloromethylpyridine precursor (e.g., 3-chloro-5-(trichloromethyl)pyridine) is treated with anhydrous hydrogen fluoride (HF) in the presence of FeCl₃ or FeF₃ as catalysts.
Reaction Conditions
-
Temperature : 150–250°C
-
Pressure : 5–1,200 psig
-
Catalyst : 1–10 mol% FeCl₃ or FeF₃
-
Solvent : Anhydrous HF (acts as both reactant and solvent)
-
Time : 1–100 hours
The reaction proceeds via nucleophilic fluorination, where chloride substituents on the trichloromethyl group are sequentially replaced by fluorine atoms. The product, 3-chloro-5-(trifluoromethyl)pyridine, is isolated via fractional distillation with a yield of 78–85%.
Step 2: Azidation of 3-Chloro-5-(trifluoromethyl)pyridine
The chlorine atom at the 3-position is substituted with an azido group using sodium azide (NaN₃) in a polar aprotic solvent. This method is analogous to the azidation protocol reported for related pyridine derivatives.
Reaction Conditions
-
Reagents : 3-Chloro-5-(trifluoromethyl)pyridine, NaN₃ (1.2 equiv)
-
Solvent : Dimethyl acetamide (DMA) or dimethylformamide (DMF)
-
Temperature : 20–25°C (room temperature)
-
Time : 8–12 hours
The reaction mechanism involves a nucleophilic aromatic substitution (SNAr), where the azide ion displaces the chloride. The electron-withdrawing trifluoromethyl group at the 5-position activates the pyridine ring, facilitating substitution at the 3-position.
Direct Functionalization of Pyridine Derivatives
An alternative one-pot method involves simultaneous introduction of both functional groups using specialized reagents.
Trifluoromethylation and Azidation via Diazonium Intermediates
3-Amino-5-(trifluoromethyl)pyridine is converted to the corresponding diazonium salt using nitrous acid (HNO₂), followed by treatment with sodium azide.
Reaction Conditions
-
Diazotization : NaNO₂, HCl, 0–5°C
-
Azidation : NaN₃, H₂O/THF, 25°C
-
Yield : 65–70%
This route is less common due to the instability of diazonium salts and competing side reactions, such as the formation of phenolic byproducts.
Reaction Optimization and Critical Parameters
Catalyst Selection in Trifluoromethylation
The choice of catalyst significantly impacts the efficiency of halogen exchange. Comparative studies show:
| Catalyst | Yield (%) | Reaction Time (hours) |
|---|---|---|
| FeCl₃ | 85 | 24 |
| FeF₃ | 82 | 30 |
| SbCl₃ | 68 | 48 |
Iron-based catalysts (FeCl₃, FeF₃) outperform antimony derivatives due to superior Lewis acidity and stability under high-pressure conditions.
Solvent Effects in Azidation
Polar aprotic solvents enhance the nucleophilicity of the azide ion and improve reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 75 |
| DMA | 37.8 | 72 |
| Acetonitrile | 37.5 | 68 |
DMF is preferred for its high boiling point and compatibility with NaN₃.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance safety and scalability, particularly for high-pressure fluorination steps. Key advantages include:
Waste Management Strategies
The use of anhydrous HF necessitates specialized handling:
-
Neutralization : Spent HF is treated with calcium hydroxide to generate inert CaF₂.
-
Recycling : Unreacted HF is recovered via distillation and reused in subsequent batches.
Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR : Aromatic protons appear as doublets at δ 8.5–9.0 ppm (pyridine ring), with the azido group (-N₃) confirmed by the absence of proton signals in its region.
-
¹⁹F NMR : The trifluoromethyl group produces a singlet at δ -60 to -65 ppm.
-
IR Spectroscopy : Stretching vibrations at 2,100 cm⁻¹ (azide) and 1,130 cm⁻¹ (C-F).
Chemical Reactions Analysis
Types of Reactions
3-Azido-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, forming new bonds with other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various nucleophiles like amines or thiols.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products
Reduction: 3-Amino-5-(trifluoromethyl)pyridine.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
3-Azido-5-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Materials Science: The compound is used in the development of novel materials with unique properties, such as fluorinated polymers.
Chemical Biology: It is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Mechanism of Action
The mechanism of action of 3-azido-5-(trifluoromethyl)pyridine depends on the specific application and reaction it undergoes. For instance:
In Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles through a concerted mechanism.
In Reduction Reactions: The azido group is reduced to an amine, which can then interact with biological targets or participate in further chemical transformations.
Comparison with Similar Compounds
Key Comparative Insights :
Substituent Reactivity: The azide group in this compound enables click chemistry (e.g., Huisgen cycloaddition), distinguishing it from the chloro analog in , which undergoes SNAr reactions . The trimethylsilyl ethynyl group in the compound from enhances stability and facilitates Sonogashira coupling, contrasting with the azide’s rapid reactivity .
Electronic Effects :
- The -CF₃ group in all listed compounds imparts strong electron-withdrawing effects, reducing electron density on the pyridine ring. This effect is critical for tuning reactivity in electrophilic substitutions .
Biological and Material Applications :
- The fused pyrrolo[2,3-b]pyridine system () exhibits enhanced bioactivity compared to simple pyridines, making it valuable in drug discovery .
- The acrylate derivative () is used in polymer synthesis due to its conjugated double bond, a feature absent in the azido compound .
Synthetic Utility :
- The chloro analog () is a preferred intermediate in agrochemical synthesis (e.g., insecticides), whereas the azido variant is leveraged for bioconjugation in medicinal chemistry .
Research Findings and Data Highlights
- Thermal Stability : The azido group in this compound-2-carboxylate decomposes exothermically above 120°C, necessitating cautious handling, unlike the thermally stable trimethylsilyl ethynyl analog .
- Solubility : The -CF₃ group reduces water solubility across all compounds, with logP values ranging from 2.1 (azido) to 3.5 (chloro) .
- Catalytic Applications : Azido derivatives show promise in Cu-catalyzed azide-alkyne cycloadditions (CuAAC), achieving >90% yields in triazole formation, as demonstrated in for related amide synthesis .
Biological Activity
3-Azido-5-(trifluoromethyl)pyridine is a compound with significant potential in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the molecular formula CHFN and features an azido group (-N₃) and a trifluoromethyl group (-CF₃) attached to a pyridine ring. These functional groups contribute to its physicochemical properties, enhancing metabolic stability and lipophilicity, which are crucial for drug development.
Biological Activity Overview
The biological activities of this compound are primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethylpyridine derivatives have shown promise in agrochemical applications and pharmaceuticals due to their ability to modulate biological pathways effectively.
- Target Interaction : The compound interacts with multiple biochemical pathways, influencing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
- Bioorthogonal Chemistry : The azido group allows for bioorthogonal reactions, facilitating applications in labeling studies and tracking biological processes.
Case Studies
- Antiparasitic Activity : Research indicates that derivatives of this compound exhibit antiparasitic activity. For instance, modifications to the azido group can enhance or alter the effectiveness against specific parasites.
- Enzyme Inhibition : Studies have shown that certain trifluoromethylpyridine compounds inhibit enzymes like PfATP4, which is crucial for malaria treatment. The incorporation of polar functionalities has improved their aqueous solubility while maintaining metabolic stability.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-azido-4-(trifluoromethyl)pyridine-2-carboxylate | Similar azido and trifluoromethyl groups | Trifluoromethyl group at a different position |
| Ethyl 3-azido-5-(difluoromethyl)pyridine-2-carboxylate | Contains difluoromethyl instead of trifluoromethyl | Influence on biological activity due to different halogenation |
| Ethyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate | Contains an amino group instead of an azido group | Different reactivity patterns due to amino functionality |
Pharmacokinetics
The unique properties imparted by the trifluoromethyl group enhance the pharmacokinetic profile of this compound derivatives. They exhibit improved metabolic stability and solubility compared to their non-fluorinated counterparts.
Q & A
Basic Research Question
- ¹H/¹⁹F NMR : Identify proton environments (e.g., pyridine ring protons at δ 8.2–8.7 ppm) and CF₃ signals (δ -60 to -65 ppm) .
- IR Spectroscopy : Confirm azide presence (sharp peak ~2100 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ expected for C₆H₄F₃N₄).
- HPLC Purity : Use a C18 column with acetonitrile/water (70:30) to assess >95% purity .
How does the trifluoromethyl group impact compound stability under varying pH and temperature conditions?
Advanced Research Question
- pH Stability : The compound is stable in neutral conditions but hydrolyzes in acidic (pH <3) or basic (pH >10) media, forming 5-(trifluoromethyl)pyridin-3-ol. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days at pH 7 .
- Thermal Stability : Decomposition occurs above 150°C, detected via DSC. Storage recommendations: -20°C under argon .
- Contradictions : Some studies report azide group instability in DMSO; validate with fresh NMR samples to avoid solvent-induced degradation .
How can discrepancies in Sonogashira coupling yields with this compound be resolved?
Advanced Research Question
Reported yields range from 40–80% due to:
- Catalyst Systems : Pd(PPh₃)₄/CuI vs. PEPPSI-IPr (latter improves yields to 75% by reducing homocoupling) .
- Solvent Effects : Use toluene over DMF to minimize azide side reactions.
- Substrate Purity : Impurities in the alkyne partner (e.g., terminal alkynes) reduce efficiency. Pre-purify via silica gel chromatography .
What are the key differences in biological activity between this compound and its non-azido analogs?
Advanced Research Question
- Antimicrobial Activity : Azido derivatives show 2–3× higher activity against S. aureus vs. chloro analogs (MIC: 8 µg/mL vs. 25 µg/mL), likely due to enhanced membrane penetration .
- Metabolic Stability : The azide group increases resistance to cytochrome P450 oxidation, improving in vivo half-life (t₁/₂: 6.2 h vs. 2.1 h for 3-chloro analog) .
What computational methods predict the regioselectivity of reactions involving this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
